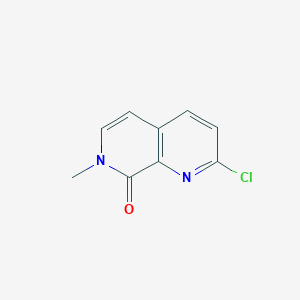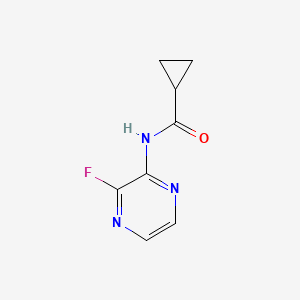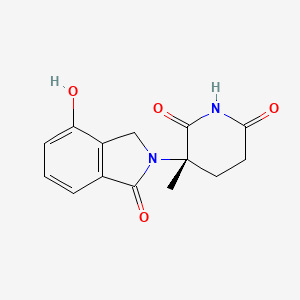![molecular formula C11H18ClN3O B11757713 (Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)
(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring and an amino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride typically involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic acid derivative . The reaction conditions often require the use of a strong base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and nucleophiles such as alkyl halides and acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Scientific Research Applications
(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride is unique due to its specific structural features, such as the presence of both a pyridine ring and an amino group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H18ClN3O |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
(NE)-N-(6-amino-1-pyridin-4-ylhexylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-4-11(14-15)10-5-8-13-9-6-10;/h5-6,8-9,15H,1-4,7,12H2;1H/b14-11+; |
InChI Key |
CWQNANJBPVJIJR-JHGYPSGKSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/O)/CCCCCN.Cl |
Canonical SMILES |
C1=CN=CC=C1C(=NO)CCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11757643.png)

![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11757654.png)

![Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757658.png)
![2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11757664.png)

![1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine](/img/structure/B11757676.png)
![6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol](/img/structure/B11757680.png)
![(2E)-3-{[1,1'-Biphenyl]-4-YL}-2-cyanoprop-2-enamide](/img/structure/B11757689.png)
![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)
![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)

